ZINC4511851 can be sourced from various chemical suppliers and is often used in research settings focused on drug development and screening. The compound is part of a larger collection of compounds that are accessible for purchase or further investigation.
ZINC4511851 falls under the category of small organic molecules. It is classified based on its structural characteristics and functional groups, which determine its reactivity and biological activity.
The synthesis of ZINC4511851 typically involves several organic synthesis techniques. Common methods may include:
ZINC4511851 possesses a unique molecular structure characterized by specific functional groups that contribute to its biological activity. The exact structure can be visualized using molecular modeling software, which allows researchers to explore its three-dimensional conformation.
The molecular formula, molecular weight, and specific structural features (like stereochemistry) are critical for understanding the compound's properties. For example, the compound's molecular weight can be calculated based on its constituent atoms.
ZINC4511851 can participate in various chemical reactions typical for organic compounds. These may include:
The reactivity of ZINC4511851 depends on its functional groups. Understanding these reactions requires knowledge of reaction mechanisms and conditions that favor specific pathways.
The mechanism of action for ZINC4511851 is likely related to its interaction with biological targets such as enzymes or receptors. The binding affinity and specificity can be determined through biochemical assays.
Quantitative data, such as IC50 values (the concentration required to inhibit a biological process by 50%), are essential for evaluating the efficacy of ZINC4511851 in biological systems.
ZINC4511851 exhibits physical properties such as solubility, melting point, and boiling point, which are crucial for its handling and application in laboratory settings.
The chemical stability, reactivity with other substances, and potential degradation products are important considerations. These properties can be assessed through various analytical techniques like spectroscopy and chromatography.
ZINC4511851 has potential applications in:
Small-molecule inhibitors represent a cornerstone of targeted therapeutic development due to their ability to modulate specific enzymatic activity with high precision. These compounds typically exhibit molecular weights <500 Da, enabling efficient cellular membrane permeability and engagement with intracellular targets. Zinc-dependent enzymes—particularly histone deacetylases (HDACs) and nucleotide-metabolizing enzymes—are established targets, given zinc's catalytic role in hydrolytic reactions [4] [8]. The design of such inhibitors often exploits metal-coordination sites or substrate-binding pockets, as seen with FDA-approved HDAC inhibitors (e.g., vorinostat). Recent advances focus on enhancing selectivity to minimize off-target effects, with chemical probes like ZINC4511851 exemplifying rigorous mechanistic validation [4] [6].
DCTPP1 (deoxycytidine triphosphate pyrophosphatase 1) is a nucleoside triphosphate hydrolase encoded by the human gene located on chromosome 16q22.1. Its primary function involves hydrolyzing non-canonical nucleotides (e.g., 5-methyl-dCTP, 5-halo-dCTP) into dCMP and pyrophosphate, thereby maintaining dNTP pool integrity and preventing mutagenic incorporation during DNA replication [7] [10]. Structural studies reveal a conserved all-α-helical fold with a Mg²⁺-dependent catalytic site that selectively recognizes modified cytidine bases.
Table 1: Biological Functions of DCTPP1
Function | Mechanism | Consequence of Dysregulation |
---|---|---|
Nucleotide Sanitization | Hydrolysis of non-canonical dCTP derivatives (e.g., 5-Me-dCTP) | DNA damage, genomic instability |
Chemoresistance | Overexpression in cisplatin-resistant cancers (e.g., ovarian carcinoma) | Reduced drug efficacy, poor prognosis |
ROS Modulation | Interaction with oxidoreductase complexes; regulates oxidative stress | Enhanced cell survival under stress |
DCTPP1 overexpression is clinically significant: pan-cancer analyses confirm its elevation in >14 tumor types (e.g., breast, colon, glioblastoma) and correlation with advanced disease stages. In renal clear cell carcinoma (KIRC), DCTPP1 knockdown suppresses tumor proliferation and invasion, validating its pro-oncogenic role [2] [7].
Targeting DCTPP1 offers dual therapeutic advantages:
Preclinical evidence shows DCTPP1 inhibition synergizes with cytidine analogues, suggesting utility in leukemias and solid tumors. Prior inhibitors were non-selective or weak (e.g., photoaffinity probes with IC₅₀ >100 µM), necessitating optimized compounds [10].
ZINC4511851 (chemical name: 4-nitro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-5,6-dichloro-2-methyl-1H-benzimidazole) is a first-in-class DCTPP1 inhibitor developed through high-throughput screening. Its discovery addressed the unmet need for potent, drug-like modulators of nucleotide metabolism [6] [10].
Table 2: Key Characteristics of ZINC4511851
Property | Value | Method |
---|---|---|
Molecular Formula | C₂₇H₂₉BCl₂N₄O₄ | HRMS |
Molecular Weight | 569.36 g/mol | Calculated |
IC₅₀ (enzymatic) | 20 nM | Malachite Green assay |
ΔTₘ (thermal shift) | +10°C | DSF |
Solubility | >100 µM in PBS (pH 7.4) | Kinetic solubility assay |
Selectivity | >500-fold vs. NUDIX enzymes (e.g., MTH1) | Counter-screening assays |
The compound features a benzimidazole core substituted with a boronate ester and nitro group, critical for binding the DCTPP1 active site. Structure-activity relationship (SAR) studies reveal:
ZINC4511851 demonstrates in vitro synergy with decitabine in leukemia models, reducing viable cell counts by >80% at submicromolar concentrations [10]. Its physicochemical and pharmacokinetic profile supports further in vivo investigation.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1